molecular formula C24H23N3O3 B2927024 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea CAS No. 1203036-47-8

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea

Cat. No.: B2927024
CAS No.: 1203036-47-8
M. Wt: 401.466
InChI Key: UNTNUOSXBJLKMU-UHFFFAOYSA-N
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Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea is a synthetic organic compound designed for research applications, featuring a tetrahydroquinoline core substituted at the 1-position with a benzoyl group and at the 7-position with a urea linker to a 2-methoxyphenyl ring. This specific molecular architecture, which incorporates multiple pharmacophores, is of significant interest in medicinal chemistry and drug discovery for exploring structure-activity relationships. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known to contribute to bioactive properties . Furthermore, the inclusion of a urea functional group is a common and strategic feature in drug design, as it can serve as a key pharmacophore and participate in critical hydrogen bonding interactions with biological targets . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in bio-screening assays to investigate potential antifungal or other biological activities, given that structurally related N-substituted tetrahydroquinoline carboxamides have demonstrated notable fungicidal efficacy in scientific studies . This product is intended for chemical and biological research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-30-22-12-6-5-11-20(22)26-24(29)25-19-14-13-17-10-7-15-27(21(17)16-19)23(28)18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTNUOSXBJLKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by a quinoline core , a benzoyl group , and a urea linkage . Its molecular formula is C24H23N3OC_{24}H_{23}N_{3}O, with a molecular weight of approximately 385.46 g/mol .

The compound's chemical properties are essential for understanding its biological activity. Key properties include:

PropertyValue
Molecular FormulaC24H23N3O
Molecular Weight385.46 g/mol
LogP4.0469
Polar Surface Area61.62 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

These properties suggest a moderate lipophilicity and potential for interaction with biological membranes, which is crucial for its pharmacological effects.

Biological Activity

Research indicates that 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea exhibits various biological activities:

The mechanism of action for compounds in this class typically involves the inhibition of key enzymes or interference with cellular processes in fungi. This may include disrupting cell wall synthesis or inhibiting metabolic pathways essential for fungal growth.

Case Studies

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of similar compounds. For example:

  • Compound Design : A series of N-substituted benzoyl derivatives were synthesized and evaluated for their antifungal activity. The results indicated that modifications at specific positions significantly affected their potency .
  • Bioavailability Studies : Another study focused on optimizing the bioavailability of tetrahydroquinoline derivatives, which may provide insights into enhancing the therapeutic profile of 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-methoxyphenyl)urea .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-carboxamideModerate antifungal
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamideAntimicrobial properties
1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivativesAnti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following compounds share structural motifs with the target molecule, allowing for comparative analysis:

Substituent Variations in Tetrahydroquinoline-Based Ureas

Table 1: Key Structural Features and Properties
Compound Name Core Structure Substituents Molecular Weight Notable Features
Target Compound Tetrahydroquinoline 1-Benzoyl, 7-(2-methoxyphenylurea) ~409.4* High lipophilicity; hydrogen-bonding via urea and methoxy
1-(4-Butoxyphenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea () Tetrahydroquinoline 1-(2-Methoxyacetyl), 7-(4-butoxyphenylurea) 411.5 Longer alkoxy chain (butoxy) may enhance solubility; methoxyacetyl reduces steric bulk
1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea () Tetrahydroisoquinoline 2-Acetyl, 7-(2-trifluoromethylphenylurea) 435.5 Trifluoromethyl enhances electronegativity and metabolic stability
1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea () Tetrahydroquinoline 1-Phenylsulfonyl, 7-(phenethylurea) 435.5 Sulfonyl group increases polarity and potential for ionic interactions

*Calculated based on molecular formula.

Key Observations:
  • Core Flexibility: The tetrahydroquinoline core in the target compound and contrasts with the tetrahydroisoquinoline in , which may alter binding pocket compatibility.
  • Substituent Effects: Benzoyl vs. 2-Methoxyphenyl vs. Trifluoromethylphenyl: The methoxy group (target) provides moderate H-bonding, while trifluoromethyl () enhances hydrophobicity and resistance to oxidative metabolism.

Comparison with Heterocyclic Urea Derivatives

Table 2: Tetrahydrobenzo[b]thiophene-Based Analogs ()
Compound Core Structure Substituents Molecular Features
7a–7d () Tetrahydrobenzo[b]thiophene Varied hydrazono-benzoyl ureas Cyano/ester groups modulate electronic properties; thiophene core increases rigidity
Key Observations:
  • Heterocyclic Influence: The tetrahydrobenzo[b]thiophene core () introduces sulfur-based polarity and conformational rigidity, contrasting with the nitrogen-containing tetrahydroquinoline.

Piperazine-Based Analogs ()

While structurally distinct (piperazine core), HBK14–HBK19 () share functional motifs:

  • Phenoxyalkoxy Chains: These may mimic the spatial arrangement of the target compound’s benzoyl and methoxyphenyl groups.
  • Chlorine/Trimethyl Substituents : Electron-withdrawing groups (e.g., Cl in HBK15) could parallel the trifluoromethyl effects in .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity : The target compound’s benzoyl group likely increases logP compared to acetylated analogs ().
  • Solubility : Sulfonyl () and methoxyacetyl () groups may improve aqueous solubility relative to the benzoyl-containing target.
  • Metabolic Stability: Trifluoromethyl () and sulfonyl () substituents are known to reduce cytochrome P450-mediated metabolism.

Q & A

Q. What catalytic systems are effective for reducing racemization during chiral center formation?

  • Methodological Answer :
  • Use asymmetric organocatalysts (e.g., cinchona alkaloids) or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective synthesis .
  • Confirm enantiomeric excess via chiral HPLC with cellulose-based columns .

Characterization and Stability

Q. How does the methoxy group’s position on the phenyl ring affect photostability?

  • Methodological Answer :
  • Conduct accelerated degradation studies under UV light (e.g., ICH Q1B guidelines) and analyze products via LC-MS .
  • Compare with DFT-calculated HOMO-LUMO gaps to predict susceptibility to photooxidation .

Q. What solid-state characterization techniques validate polymorphic purity?

  • Methodological Answer :
  • PXRD to identify crystalline phases.
  • ssNMR to detect amorphous content or hydrate formation .

Biological Activity

Q. How can researchers differentiate target-specific activity from nonspecific protein binding?

  • Methodological Answer :
  • Use surface plasmon resonance (SPR) to measure binding kinetics to purified targets.
  • Perform thermal shift assays (TSA) to confirm stabilization of target proteins .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

  • Methodological Answer :
  • Use radiolabeled analogs (e.g., ^14C or ^3H) for mass balance studies in rodents.
  • Apply PBPK modeling to extrapolate human clearance rates .

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